6-Bromo-3-fluoro-2-methylpyridine-4-carbaldehyde
Overview
Description
6-Bromo-3-fluoro-2-methylpyridine-4-carbaldehyde: is a chemical compound with the molecular formula C7H5BrFNO and a molecular weight of 218.03 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of bromine, fluorine, and a formyl group attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoro-2-methylpyridine-4-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination and fluorination of 2-methylpyridine, followed by formylation to introduce the aldehyde group . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, and Selectfluor or similar reagents for fluorination .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate oxidizing or reducing agents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation to carboxylic acids.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction to alcohols.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Scientific Research Applications
Chemistry: 6-Bromo-3-fluoro-2-methylpyridine-4-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: The compound is used in the production of specialty chemicals and materials. It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoro-2-methylpyridine-4-carbaldehyde depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
6-Bromo-3-fluoro-2-methylpyridine: Lacks the aldehyde group, making it less reactive in certain synthetic applications.
3-Fluoro-2-methylpyridine-4-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromo-2-methylpyridine-4-carbaldehyde: Lacks the fluorine atom, potentially altering its chemical properties and applications.
Uniqueness: 6-Bromo-3-fluoro-2-methylpyridine-4-carbaldehyde is unique due to the combination of bromine, fluorine, and aldehyde functional groups. This combination provides a versatile platform for further chemical modifications and enhances its utility in various research and industrial applications .
Properties
IUPAC Name |
6-bromo-3-fluoro-2-methylpyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c1-4-7(9)5(3-11)2-6(8)10-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOLGUUQCZPYOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)Br)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401216713 | |
Record name | 4-Pyridinecarboxaldehyde, 6-bromo-3-fluoro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401216713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2288710-04-1 | |
Record name | 4-Pyridinecarboxaldehyde, 6-bromo-3-fluoro-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2288710-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinecarboxaldehyde, 6-bromo-3-fluoro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401216713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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